REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([N+:14]([O-:16])=[O:15])[C:11]=1[O:12][CH3:13])[C:5]([O:7][CH3:8])=[O:6].[I:17]I.N(OC(C)(C)C)=O>C1(C)C=CC=CC=1>[I:17][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([N+:14]([O-:16])=[O:15])[C:11]=1[O:12][CH3:13])[C:5]([O:7][CH3:8])=[O:6]
|
Name
|
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OC)C=C(C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
218 mg
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then partitioned between AcOEt and brine
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(=O)OC)C=C(C1OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |